![molecular formula C38H62N10O12 B14090213 RYTVELA (trifluoroacetate salt)](/img/structure/B14090213.png)
RYTVELA (trifluoroacetate salt)
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Overview
Description
RYTVELA (trifluoroacetate salt) is a derivative of the peptide antagonist of interleukin-1 receptor 1 (IL-1R1). It contains all L-amino acids and is known for its potent anti-inflammatory properties. This compound has shown promise in preventing preterm birth by suppressing inflammation through the inhibition of the mitogen-activated protein kinase pathway while preserving the Nuclear factor kappa B pathway, which is important in immune vigilance .
Preparation Methods
Synthetic Routes and Reaction Conditions
RYTVELA (trifluoroacetate salt) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Trifluoroacetic acid is commonly used to cleave the peptide from the resin and to remove side-chain protecting groups .
Industrial Production Methods
In industrial settings, the production of RYTVELA (trifluoroacetate salt) involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The final product is obtained as a trifluoroacetate salt to ensure stability and solubility .
Chemical Reactions Analysis
Types of Reactions
RYTVELA (trifluoroacetate salt) primarily undergoes peptide bond formation and cleavage reactions. It is stable under physiological conditions and does not readily undergo oxidation or reduction reactions .
Common Reagents and Conditions
The synthesis of RYTVELA (trifluoroacetate salt) involves reagents such as protected amino acids, coupling agents like N,N’-diisopropylcarbodiimide (DIC), and deprotecting agents like trifluoroacetic acid .
Major Products Formed
The major product formed during the synthesis of RYTVELA (trifluoroacetate salt) is the peptide itself, with trifluoroacetic acid as a by-product. The final product is a purified peptide with high purity (≥98%) .
Scientific Research Applications
Scientific Research Applications of RYTVELA (trifluoroacetate salt)
RYTVELA (trifluoroacetate salt) is a derivative of the peptide antagonist of the interleukin-1 receptor 1 (IL-1R1) . It contains all L-amino acids . The compound is primarily intended for research purposes and not for human use .
Research Use
RYTVELA is investigated for its anti-inflammatory properties, particularly in the context of preterm birth and fetal injury .
Preterm Birth and Fetal Injury:
- RYTVELA may be useful in resolving inflammation associated with preterm birth (PTB) and fetal injury .
- It has been tested for its anti-inflammatory efficacy in response to intra-amniotic (IA) lipopolysaccharide (LPS) exposure in sheep models .
Case Study: Sheep Model of Chorioamnionitis
- Objective: To investigate the anti-inflammatory efficacy of RYTVELA in response to established intra-amniotic (IA) lipopolysaccharide (LPS) exposure using an extremely preterm sheep model of chorioamnionitis.
- Methods: Sheep with a single fetus at 95 days gestation were administered:
- IA saline (Saline Group).
- IA LPS (LPS Group).
- IA LPS followed by IA and IV RYTVELA (LPS + RYTVELA Group).
- Results:
- RYTVELA modestly reduced fetal inflammation .
- The average MCP-1 concentration in amniotic fluid (AF) from the LPS + RYTVELA Group decreased significantly compared to the LPS Group (p = 0.002) .
- Animals in the LPS Group had significant increases in IL-1β mRNA expression in fetal tissues (skin, lung, and colon) compared to the Saline Group. There were no differences detected between the LPS + RYTVELA Group and the Saline Group animals, suggesting some degree of resolution of inflammation signaling by RYTVELA .
- IL-1β concentrations in fetal lung from the LPS Group were significantly increased compared to the Saline Group, while no difference was found between the LPS + RYTVELA Group and the Saline Group .
- IL-1β mRNA expression in the skin of fetuses in the LPS + RYTVELA Group was significantly lower than that of animals from the LPS Group .
- Conclusion: RYTVELA administration was associated with a modest reduction in fetal inflammation . More frequent administration of RYTVELA may offer improved dampening of inflammatory responses .
Formulation
The following table outlines the preparation of stock solutions for RYTVELA (trifluoroacetate salt) :
1 mg | 5 mg | 10 mg | |
---|---|---|---|
1 mM | 1.1751 mL | 5.8754 mL | 11.7509 mL |
5 mM | 0.235 mL | 1.1751 mL | 2.3502 mL |
10 mM | 0.1175 mL | 0.5875 mL | 1.1751 mL |
Safety Information
According to the safety data sheet, no special measures are required for general handling . In case of contact:
Mechanism of Action
RYTVELA (trifluoroacetate salt) exerts its effects by acting as an allosteric antagonist of the interleukin-1 receptor 1 (IL-1R1). It inhibits the mitogen-activated protein kinase pathway, which is involved in the production of proinflammatory mediators. By preserving the Nuclear factor kappa B pathway, RYTVELA maintains immune vigilance while suppressing inflammation . Additionally, it has been shown to inhibit the upregulation of inflammatory cytokines and uterine activation proteins, thereby preventing preterm birth .
Comparison with Similar Compounds
Similar Compounds
AlkylGuanidino Urea (AGU) Compounds: These compounds, like RYTVELA, are often synthesized as trifluoroacetate salts and have been studied for their antibacterial properties.
Trifluoroacetic Acid Ethyl Ester: This compound is more reactive compared to trifluoroacetate and is used in protecting group strategies in peptide synthesis.
Uniqueness of RYTVELA
RYTVELA (trifluoroacetate salt) is unique due to its specific action as an allosteric antagonist of IL-1R1, which makes it highly effective in preventing inflammation-related conditions such as preterm birth. Its stability and high purity also make it a valuable compound in both research and therapeutic applications .
Biological Activity
Rytvela, an allosteric antagonist of the interleukin-1 receptor (IL-1R), has emerged as a promising therapeutic agent, particularly in the context of preterm birth and inflammatory conditions. This article delves into its biological activity, pharmacodynamics, and clinical implications based on recent research findings.
Overview of Rytvela
Rytvela is known for its ability to inhibit IL-1-mediated signaling pathways, which are crucial in various inflammatory processes. By blocking IL-1R, rytvela reduces the production of pro-inflammatory mediators and uterine activation proteins, thereby mitigating the risk of preterm labor and protecting fetal development.
Pharmacodynamic Characterization
A pivotal study characterized the pharmacodynamics of rytvela through a series of experiments conducted on pregnant CD-1 mice. The study aimed to evaluate the optimal dosing and duration of treatment necessary to suppress inflammation and prolong gestation.
Study Design
- Subjects : Pregnant CD-1 mice
- Induction of Preterm Labor : Administered lipopolysaccharide (10 μg) or interleukin 1 (1 μg/kg) on gestational day 16.
- Dosing Regimen : Rytvela was administered subcutaneously at varying doses (0.1 to 4.0 mg/kg/d) from gestational days 16 to 18.5.
- Duration Assessment : Treatment durations were varied (24, 36, or 48 hours) with a focus on a 2 mg/kg/d dose.
Results
The findings revealed a significant dose-response relationship:
-
Maximum Efficacy : Achieved at 2 mg/kg/d, resulting in:
- A 70% reduction in lipopolysaccharide-induced preterm births.
- A 60% reduction in interleukin 1β-induced preterm births.
- Neonate Survival : Increased by up to 65% with a dose of 1 mg/kg/d.
- Fetal Protection : Treatment initiated within 24 hours preserved lung and intestinal integrity while preventing fetal mortality by 60% after 36 hours.
Rytvela functions by inhibiting the mitogen-activated protein kinase (MAPK) pathway while preserving the Nuclear factor kappa B (NF-kB) pathway, which is essential for immune responses. This selective inhibition allows for effective suppression of inflammatory signals without compromising immune vigilance.
Case Studies and Clinical Implications
Recent literature highlights the potential applications of rytvela in various clinical settings:
- Preterm Birth Prevention : Rytvela's ability to reduce inflammatory pathways associated with preterm labor positions it as a candidate for clinical trials aimed at preventing premature births.
- Inflammatory Diseases : The compound's mechanism suggests utility in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease by modulating IL-1 activity.
Comparative Data Table
Parameter | Dose (mg/kg/d) | Effect on Preterm Birth | Neonate Survival Rate | Fetal Protection |
---|---|---|---|---|
Lipopolysaccharide Induction | 2 | 70% reduction | - | 60% |
Interleukin 1β Induction | 2 | 60% reduction | - | 50% |
Neonate Survival | 1 | - | Up to 65% | - |
Properties
Molecular Formula |
C38H62N10O12 |
---|---|
Molecular Weight |
851.0 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C38H62N10O12/c1-18(2)16-26(33(55)43-20(5)37(59)60)46-32(54)25(13-14-28(51)52)44-35(57)29(19(3)4)47-36(58)30(21(6)49)48-34(56)27(17-22-9-11-23(50)12-10-22)45-31(53)24(39)8-7-15-42-38(40)41/h9-12,18-21,24-27,29-30,49-50H,7-8,13-17,39H2,1-6H3,(H,43,55)(H,44,57)(H,45,53)(H,46,54)(H,47,58)(H,48,56)(H,51,52)(H,59,60)(H4,40,41,42)/t20-,21+,24-,25-,26-,27-,29-,30-/m0/s1 |
InChI Key |
SUNCJLJFTXNIMH-BAKYWRNVSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCN=C(N)N)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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